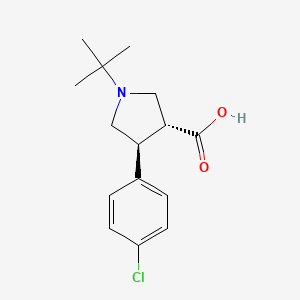

trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butyl group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring. The trans configuration of the substituents ensures distinct stereochemical properties, which are critical for its interactions in biological or synthetic systems. This compound is commonly used as a pharmaceutical intermediate due to its rigid pyrrolidine scaffold and functional groups (carboxylic acid and tert-butyl), which enhance stability and facilitate further derivatization .

The carboxylic acid group enables salt formation (e.g., hydrochlorides) or conjugation with other molecules, broadening its applicability in drug discovery .

Properties

Molecular Formula |

C15H20ClNO2 |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

(3R,4S)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |

InChI Key |

ZHCVEFJHHJZOCR-OLZOCXBDSA-N |

Isomeric SMILES |

CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Reduction: Reduction reactions can target the chlorophenyl group, converting it to phenyl derivatives.

Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols, with catalysts such as palladium or copper.

Major Products:

Oxidation: tert-Butyl alcohol derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Protein Binding: Its unique structure allows it to interact with specific proteins, aiding in the study of protein-ligand interactions.

Medicine:

Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: The compound may find applications in the formulation of agrochemicals, enhancing crop protection and yield.

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of trans-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be compared to analogs with variations in substituents, stereochemistry, or scaffold modifications. Below is a detailed analysis supported by evidence:

Substituent Variations on the Aromatic Ring

Key Observations:

- Electron Effects: Chlorine (Cl) and fluorine (F) are electron-withdrawing, while hydroxyl (OH) and methoxy (OCH3) groups are electron-donating. These differences influence reactivity in electrophilic substitutions or interactions with biological targets .

- Solubility: Hydrochloride salts (e.g., 1049727-79-8) exhibit higher aqueous solubility compared to free acids, critical for formulation in drug delivery .

Modifications to the Alkyl Group

Key Observations:

- Steric Effects: tert-Butyl and benzyl groups provide steric hindrance, which can shield reactive sites or modulate binding pocket interactions .

- Ring Size: Piperidine analogs (6-membered ring) offer greater flexibility than pyrrolidine (5-membered), affecting entropy in binding interactions .

Stereochemical and Isomeric Considerations

highlights methods for isomerizing cis/trans intermediates using Lewis acids (e.g., AlCl3). For this compound, the trans configuration likely reduces intramolecular strain compared to cis isomers, improving thermodynamic stability. Similar isomerization strategies are critical for synthesizing enantiopure derivatives .

Biological Activity

trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 325.79 g/mol. It is characterized by its pyrrolidine structure, which includes a tert-butyl group and a chlorophenyl moiety. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate biological pathways by fitting into active sites of these targets, thereby inhibiting or activating their functions. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Effects

Research has shown that this compound acts as a potent ligand for the melanocortin-4 receptor (MC4R). In a study, it was found that derivatives of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides exhibited strong binding affinity to MC4R with an inhibition constant of 0.5 nM and acted as functional antagonists with an IC50 value of 48 nM . This suggests potential applications in obesity treatment and metabolic disorders, given the role of MC4R in energy homeostasis.

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and receptor binding. The chlorophenyl group contributes to the overall stability and selectivity towards specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl group | Increased lipophilicity and receptor binding |

| Chlorophenyl group | Enhanced stability and selectivity |

Study 1: Melanocortin Receptor Binding

In the synthesis and characterization study conducted by researchers, various derivatives were synthesized to evaluate their binding affinities to MC4R. The study highlighted that modifications in the pyrrolidine ring structure could lead to significant changes in receptor affinity and selectivity .

Study 2: Potential Therapeutic Applications

Another investigation focused on the potential use of this compound in developing new therapeutic agents for metabolic disorders. The findings indicated that compounds targeting MC4R could effectively regulate appetite and energy expenditure, making them suitable candidates for obesity treatment .

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the key synthetic routes for trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield? A: The synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring via cyclization of 1,4-diketones or amino acid derivatives in solvents like dichloromethane or THF at controlled temperatures (40–60°C) .

- Substituent Introduction : The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution (e.g., using 4-chlorophenylboronic acid in Suzuki coupling) .

- Boc Protection : The tert-butyl group is added using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .

Optimization includes using continuous flow reactors for scalability and catalytic systems (e.g., Pd catalysts) to enhance efficiency .

Structural Characterization Q: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound? A:

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., trans configuration via coupling constants) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₂₀ClNO₄, ~325.79 g/mol) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .

Reactivity of the Chlorophenyl Group Q: How does the 4-chlorophenyl substituent influence the compound’s chemical reactivity? A: The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution (e.g., Suzuki coupling for further derivatization) and stabilizes intermediates in nucleophilic reactions. Reactivity can be modulated using Pd catalysts or Lewis acids (e.g., FeCl₃) .

Advanced Research Questions

Stereochemical Impact on Biological Activity Q: How does the trans stereochemistry of the pyrrolidine ring affect interactions with biological targets? A: The trans configuration optimizes spatial alignment for binding to receptors (e.g., NMDA or GABA receptors). Computational docking studies and comparative assays with cis analogs show ≥10-fold differences in binding affinity due to steric hindrance or hydrogen-bonding variations .

Resolving Data Contradictions in Synthesis Q: How can researchers address discrepancies in reported yields for Boc-deprotection steps? A: Contradictions arise from solvent choice (TFA vs. HCl/dioxane) and temperature. For example:

| Condition | Yield (%) | By-products | Reference |

|---|---|---|---|

| TFA/DCM, 0°C | 85–90 | Minimal | |

| HCl/dioxane, 25°C | 70–75 | Ester hydrolysis | |

| Optimization requires pH control (pH 4–5) and real-time monitoring via TLC/HPLC . |

Designing Stability Studies Q: What experimental protocols ensure stability of the compound under physiological conditions? A:

- Thermal Stability : Accelerated aging studies (40–60°C) in buffers (pH 7.4) monitored by HPLC .

- Hydrolytic Stability : Exposure to esterases or liver microsomes to assess carboxylate ester degradation .

- Light Sensitivity : UV-Vis spectroscopy under UVA/UVB light to detect photodegradation products .

Biological Activity Profiling Q: What methodological approaches are used to evaluate its pharmacokinetics and target engagement? A:

- Receptor Binding Assays : Radioligand displacement (e.g., ³H-MK-801 for NMDA receptors) .

- ADME Studies : Caco-2 cell permeability assays and microsomal half-life measurements (e.g., t₁/₂ = 2.5 hrs in human liver microsomes) .

- In Vivo Efficacy : Dose-response in rodent models of neurological disorders, with LC-MS/MS for plasma concentration analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.